molecular formula C21H28N2O5 B6055352 Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate

Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate

Cat. No.: B6055352
M. Wt: 388.5 g/mol
InChI Key: JWKXPKGEJJFZCK-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an oxazolidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 1,3-oxazolidin-3-one with ethyl 3-(2-phenylethyl)piperidine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl acrylate
  • 2-oxo-1,3-oxazolidin-3-yl ethyl methylbenzenesulfonate

Uniqueness

Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate is unique due to its combination of a piperidine ring and an oxazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-2-27-19(25)21(11-9-17-7-4-3-5-8-17)10-6-12-23(16-21)18(24)15-22-13-14-28-20(22)26/h3-5,7-8H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKXPKGEJJFZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CN2CCOC2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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